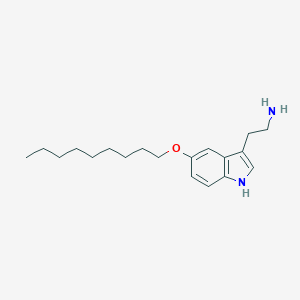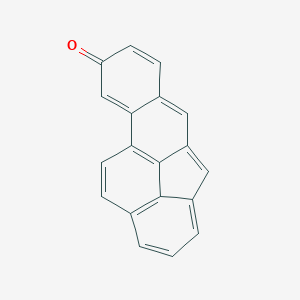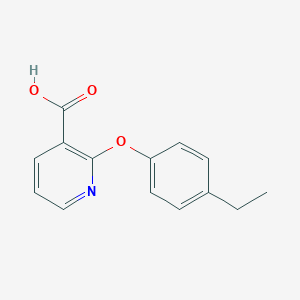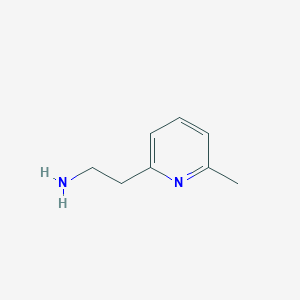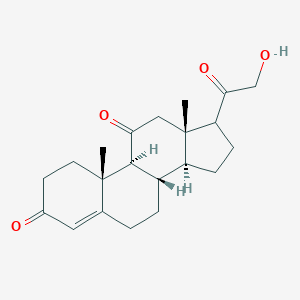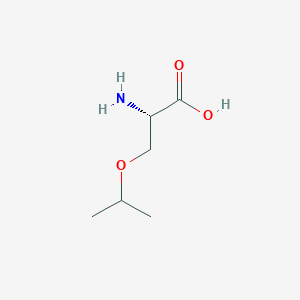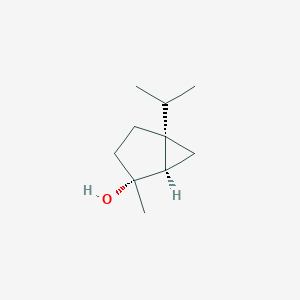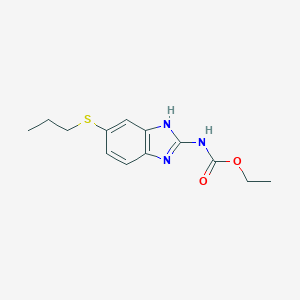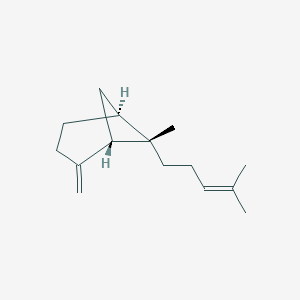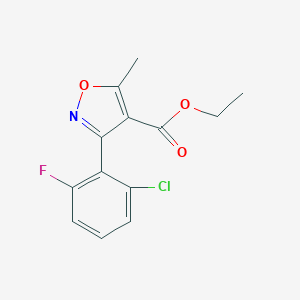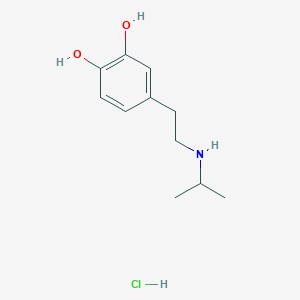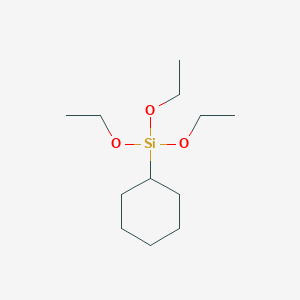
2-Chloro-6-(trifluoromethyl)phenyl isocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(trifluoromethyl)phenyl isocyanate is an organic compound with the molecular formula C8H3ClF3NO and a molecular weight of 221.56 g/mol . It is characterized by the presence of a chloro group, a trifluoromethyl group, and an isocyanate group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
生化学分析
Cellular Effects
It is known that isocyanates can cause cellular toxicity and have been linked to respiratory and skin sensitization .
Molecular Mechanism
Isocyanates are known to react with nucleophilic groups in biological molecules, potentially leading to modifications that can alter their function .
Temporal Effects in Laboratory Settings
It is known that isocyanates can hydrolyze in the presence of water .
Transport and Distribution
Isocyanates are generally lipophilic and can therefore potentially cross cell membranes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(trifluoromethyl)phenyl isocyanate typically involves the reaction of 2-Chloro-6-(trifluoromethyl)aniline with phosgene (COCl2) under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent decomposition of the isocyanate product. The reaction can be represented as follows:
ClC6H3(CF3)NH2+COCl2→ClC6H3(CF3)NCO+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of phosgene. The use of automated systems and closed reactors helps in minimizing exposure to toxic reagents and by-products .
化学反応の分析
Types of Reactions
2-Chloro-6-(trifluoromethyl)phenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React to form carbamates.
Thiols: React to form thiocarbamates.
Water: Reacts to form carbamic acid, which can further decompose to amine and carbon dioxide.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
科学的研究の応用
2-Chloro-6-(trifluoromethyl)phenyl isocyanate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and polymers.
Biology: In the modification of biomolecules and the development of bioactive compounds.
Medicine: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-6-(trifluoromethyl)phenyl isocyanate involves the reactivity of the isocyanate group with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in the formation of ureas, carbamates, and thiocarbamates, which are important intermediates in various chemical processes .
類似化合物との比較
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2,6-Diisopropylphenyl isocyanate
- 2,6-Difluorophenyl isocyanate
- 2,6-Dichlorophenyl isothiocyanate
Uniqueness
2-Chloro-6-(trifluoromethyl)phenyl isocyanate is unique due to the presence of both chloro and trifluoromethyl groups on the benzene ring, which imparts distinct electronic and steric properties. These properties influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
1-chloro-2-isocyanato-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO/c9-6-3-1-2-5(8(10,11)12)7(6)13-4-14/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBLPDGFTQNTBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=C=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408724 |
Source


|
| Record name | 2-Chloro-6-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16583-76-9 |
Source


|
| Record name | 2-Chloro-6-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-(trifluoromethyl)phenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
